![molecular formula C10H18N4 B1438769 1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine CAS No. 1092287-76-7](/img/structure/B1438769.png)
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine
Vue d'ensemble
Description
The compound “1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine” is a chemical compound with the molecular weight of 296.8 . It is also known as 1-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-2-yl)-1H-pyrazol-4-amine hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound includes a triazoloazepine ring attached to a propylamine group . The InChI code for this compound is 1S/C13H20N6.ClH/c1-13(2,19-9-10(14)8-15-19)12-17-16-11-6-4-3-5-7-18(11)12;/h8-9H,3-7,14H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 296.8 . The InChI code for this compound is 1S/C13H20N6.ClH/c1-13(2,19-9-10(14)8-15-19)12-17-16-11-6-4-3-5-7-18(11)12;/h8-9H,3-7,14H2,1-2H3;1H .Applications De Recherche Scientifique
Applications in Agriculture and Medicine
Triazole derivatives are significant in both agriculture and medicine, serving as raw materials for the synthesis of products such as pharmaceuticals, pesticides, and dyes. They are known for their use in producing agricultural chemicals, including fungicides, insecticides, and plant growth regulators, due to their ability to protect plants and enhance growth. In medicine, triazole compounds form the basis of drugs with antimicrobial and cardioprotective effects, showcasing their versatility and importance in developing new therapeutic agents (Nazarov et al., 2021).
Development of New Pharmaceuticals
The exploration and patenting of novel triazole derivatives between 2008 and 2011 underline the continuous interest in this class of compounds. These derivatives have been investigated for their potential as new drugs with various biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The success of triazoles in the pharmaceutical market drives the research and development of new synthetic methods and biological evaluations to find new uses for these compounds (Ferreira et al., 2013).
Advanced Organic Synthesis
The synthesis of 1,2,3-triazoles through various routes, including the eco-friendly copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlights the importance of triazole rings in organic chemistry. These processes demonstrate the versatility of triazoles in drug discovery, material science, and beyond. The emphasis on eco-friendly methods marks a significant trend towards sustainable chemistry, with triazoles playing a central role in this development (de Souza et al., 2019).
Antibacterial Applications
The antibacterial activity of triazole-containing hybrids, particularly against Staphylococcus aureus, showcases the potential of triazoles in addressing antibiotic resistance. The dual or multiple mechanisms of action offered by these compounds, including inhibition of critical bacterial proteins, present a promising avenue for developing new antibacterial agents (Li & Zhang, 2021).
Propriétés
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-2-8(11)10-13-12-9-6-4-3-5-7-14(9)10/h8H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBXHVUUKWBHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NN=C2N1CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



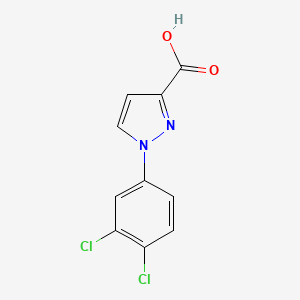
![{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B1438688.png)

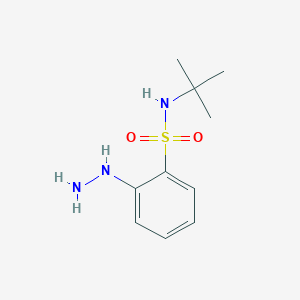
![3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid](/img/structure/B1438694.png)
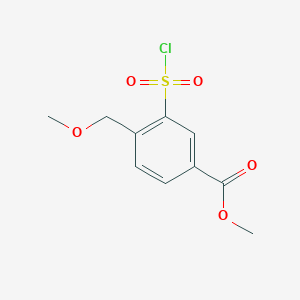
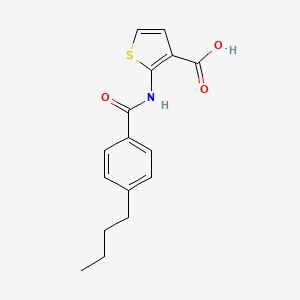
![3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid](/img/structure/B1438697.png)

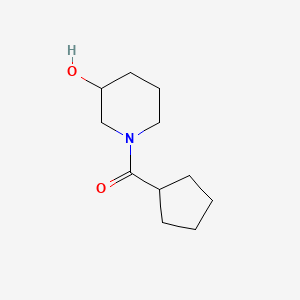

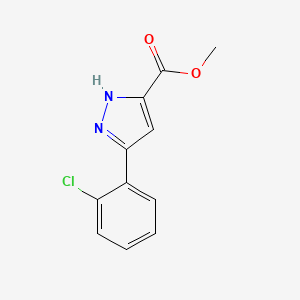

![3-[(Pyrazin-2-yl)amino]benzoic acid](/img/structure/B1438708.png)